Nbd-557

Description

Structure

2D Structure

3D Structure

Properties

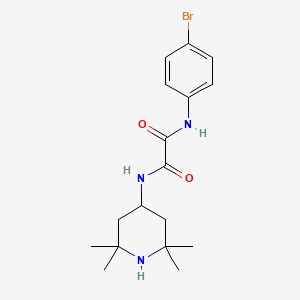

IUPAC Name |

N'-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRFLGRIDNNARB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415047 |

Source

|

| Record name | NBD-557 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333352-59-3 |

Source

|

| Record name | NBD-557 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of Nbd-557?

An In-depth Technical Guide to the Mechanism of Action of Nbd-557

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. It functions as a CD4 mimetic, directly targeting the viral envelope glycoprotein gp120 and preventing its interaction with the host cell's CD4 receptor. This competitive inhibition effectively neutralizes the virus before it can engage with the host cell, thus blocking a critical step in the viral lifecycle. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, downstream effects, and the experimental methodologies used to elucidate its function.

Introduction

The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells. This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor triggers further conformational changes in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the cytoplasm.

This compound is a member of a class of small molecules designed to disrupt the initial gp120-CD4 interaction.[1] By mimicking the binding of the CD4 receptor, this compound acts as a competitive inhibitor, preventing the virus from attaching to and infecting host cells.[2][3] This mechanism of action places this compound in the category of HIV-1 entry inhibitors, a class of antiretroviral drugs that target the early stages of the viral life cycle.[2]

Mechanism of Action: Targeting the gp120-CD4 Interaction

The primary mechanism of action of this compound is the inhibition of the binding between the HIV-1 envelope glycoprotein gp120 and the cellular CD4 receptor.[2] This is achieved through its ability to act as a CD4 mimetic, binding to a highly conserved region on gp120 known as the Phe43 cavity.[1][4]

Binding to gp120

Surface plasmon resonance studies have demonstrated that this compound directly binds to unliganded HIV-1 gp120, but not to the cellular CD4 receptor.[2][3] X-ray crystallography has provided high-resolution structural data on the binding mode of this compound and its analogs to the gp120 core.[4][5] These studies confirm that the hydrophobic groups of this compound insert into the Phe43 cavity of gp120, a pocket that is critical for the interaction with the CD4 receptor.[4] The binding of this compound to this site physically obstructs the binding of CD4.

Molecular dynamics simulations have further elucidated the specific interactions between this compound and the amino acid residues within the gp120 binding pocket. Key interactions involve residues such as Asn239, which appears to play a crucial role in the conformational dynamics of gp120 upon ligand binding.[6]

Inhibition of Viral Entry

By binding to gp120, this compound effectively prevents the initial attachment of the virus to the host cell. This blockade of the gp120-CD4 interaction is the primary mode of its antiviral activity.[1] The inhibition of this crucial first step in the viral entry process prevents the subsequent conformational changes in gp120 that are necessary for coreceptor binding and membrane fusion.

This compound has demonstrated potent inhibitory activity against both X4 and R5 tropic viruses, indicating that its mechanism of action is independent of the coreceptor tropism of the virus.[2][7] This broad activity is a significant advantage, as it suggests that this compound could be effective against a wide range of HIV-1 strains.

Lack of Activity Against Later Stages of the HIV-1 Life Cycle

Systematic studies have confirmed that this compound does not inhibit the later stages of the HIV-1 life cycle. Assays for reverse transcriptase, integrase, and protease activity have shown no inhibition by this compound, indicating that its antiviral effect is specific to the entry process.[2][3][7]

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity.

| Parameter | Virus/Assay | Value | Reference |

| IC50 | Cell-cell fusion (H9/HIV-1IIIB and MT-2 cells) | ~2.5 to 4.5 µM | [1] |

Experimental Protocols

The mechanism of action of this compound has been elucidated through a variety of experimental techniques. Below are the general methodologies for the key experiments cited.

Cell-Cell Fusion Assay

-

Objective: To determine the ability of this compound to inhibit the fusion of HIV-1 infected cells with uninfected cells.

-

Methodology:

-

H9 cells chronically infected with HIV-1IIIB are co-cultured with uninfected MT-2 cells.

-

The co-culture is treated with varying concentrations of this compound.

-

A control group is treated with a vehicle (e.g., DMSO).

-

After an incubation period, the formation of syncytia (large, multinucleated cells resulting from cell fusion) is observed and quantified, typically by microscopy.

-

The IC50 value, the concentration of the compound that inhibits syncytia formation by 50%, is calculated.[1]

-

Surface Plasmon Resonance (SPR)

-

Objective: To measure the direct binding affinity of this compound to HIV-1 gp120 and CD4.

-

Methodology:

-

A sensor chip is immobilized with either recombinant HIV-1 gp120 or soluble CD4 (sCD4).

-

A solution containing this compound is flowed over the sensor chip surface.

-

The binding of this compound to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

The association and dissociation rates are measured to calculate the binding affinity (KD).[2][3]

-

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of this compound in complex with the HIV-1 gp120 core.

-

Methodology:

-

A stable ternary complex of the gp120 core, this compound, and a stabilizing antibody Fab fragment (e.g., 48d) is formed.[5]

-

The complex is purified and crystallized.

-

The crystals are exposed to a high-intensity X-ray beam.

-

The diffraction pattern of the X-rays is collected and used to calculate the electron density map of the complex.

-

A high-resolution atomic model of the gp120-Nbd-557 interaction is built and refined.[4][5]

-

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120-CD4 binding.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for characterizing the antiviral mechanism of this compound.

Conclusion

This compound is a promising HIV-1 entry inhibitor with a well-defined mechanism of action. By acting as a CD4 mimetic and binding to the Phe43 cavity of gp120, it effectively blocks the initial and essential step of viral attachment to the host cell. Its ability to inhibit a broad range of HIV-1 strains, coupled with its specificity for the entry process, makes it a valuable lead compound for the development of new antiretroviral therapies. Further research may focus on optimizing its potency and pharmacokinetic properties to advance it towards clinical applications.

References

- 1. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

The Role of Nbd-557 in Blocking gp120-CD4 Interaction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the small molecule Nbd-557, a notable inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) entry process. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying biological and experimental processes.

Introduction: The HIV-1 Entry Mechanism

Human Immunodeficiency Virus (HIV-1) initiates infection by binding to the host cell surface, a process mediated by the viral envelope glycoprotein (Env) trimer.[1][2] This complex consists of three gp120 exterior envelope glycoproteins and three gp41 transmembrane glycoproteins.[3] The entry process begins when the gp120 subunit binds to the primary cellular receptor, the CD4 protein, which is predominantly found on the surface of T-helper cells.[2][4] This initial binding event triggers significant conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[2][5] Subsequent engagement with the coreceptor leads to further structural rearrangements in the gp41 subunit, culminating in the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.[6][7] The critical interaction between gp120 and CD4 represents a primary and highly attractive target for the development of antiviral therapeutics.[4][6]

This compound: A CD4-Mimetic HIV-1 Entry Inhibitor

This compound is a small, drug-like organic compound identified through screening for inhibitors of the gp120-CD4 interaction.[5][8] It belongs to a class of N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides that function as CD4-mimetic compounds (CD4mc).[8][9] Structurally, the NBD chemotype is characterized by three essential regions: a para-substituted aromatic ring (Region I), an oxalamide linker (Region II), and a tetramethylpiperidine heterocyclic ring system (Region III).[4][8] Unlike inhibitors that target later stages of the viral life cycle, such as reverse transcriptase or protease inhibitors, this compound specifically targets the initial stage of viral entry.[9][10]

Mechanism of Action: Competitive Inhibition at the Phe 43 Cavity

This compound functions by directly binding to the gp120 glycoprotein, not the CD4 receptor.[9][11] Structural and modeling studies have confirmed that it binds within a highly conserved pocket on gp120 known as the "Phe 43 cavity".[5][8][12] This cavity is named for its critical interaction with the Phenylalanine 43 residue of the CD4 protein during natural binding.[4][8]

By occupying this cavity, this compound competitively inhibits the binding of CD4. The tetramethylpiperidine ring and oxalamide linker of this compound overlap with the position of the Phe 43 side chain of CD4.[4][8] This direct competition physically blocks the formation of the gp120-CD4 complex, thereby preventing the subsequent conformational changes required for coreceptor binding and membrane fusion.[5][12] Interestingly, thermodynamic studies reveal that the binding of this compound to gp120, much like CD4, induces a large unfavorable entropy change, suggesting it can trigger the gp120 to adopt a "CD4-bound" conformation.[8][13] This has led to the characterization of some NBD-series compounds as "CD4 agonists," which can, in some contexts, enhance infection in CD4-negative, CCR5-positive cells—a potentially unfavorable therapeutic trait.[6][14]

Quantitative Analysis of this compound Bioactivity

The efficacy of this compound and its analogs has been quantified using various biochemical and cell-based assays. The data highlight its activity in inhibiting viral entry and its binding affinity for gp120.

| Parameter | Value | HIV-1 Strain(s) / Condition | Assay Type | Reference |

| IC₅₀ (Inhibition of HIV-1 Entry) | 58.5 to >100 µM | Laboratory-adapted strains | Cell-based fusion/entry assay | [8] |

| Binding Affinity (Kd) for gp120 | 3 - 5 µM | Recombinant gp120 | Not specified | [8] |

| Binding Affinity (Kd) for gp120 | 3.7 µM | Recombinant gp120 (for NBD-556) | Isothermal Titration Calorimetry (ITC) | [13] |

| Binding Enthalpy (ΔH) | -24.5 kcal/mol | Recombinant gp120 (for NBD-556) | Isothermal Titration Calorimetry (ITC) | [13][15] |

| Binding Entropy Change (TΔS) | -17.1 kcal/mol (-57.4 cal/K·mol) | Recombinant gp120 (for NBD-556) | Isothermal Titration Calorimetry (ITC) | [13] |

| Binding Gibbs Free Energy (ΔG) | -7.4 kcal/mol | Recombinant gp120 (for NBD-556) | Isothermal Titration Calorimetry (ITC) | [13] |

Key Experimental Methodologies

The characterization of this compound relies on several key experimental protocols designed to measure protein-ligand interactions and viral inhibition.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the interaction between this compound and gp120.[13] This technique directly measures the heat released or absorbed during the binding event.

Detailed Protocol:

-

Sample Preparation: A solution of purified, recombinant gp120 is placed in the sample cell of the calorimeter. A solution of this compound (or its analog, NBD-556) is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.

-

Titration: A series of small, precise injections of the this compound solution are made into the gp120 solution at a constant temperature (e.g., 25°C).[5]

-

Heat Measurement: The instrument measures the minute heat changes that occur after each injection as the molecules interact and bind.

-

Data Analysis: The heat released per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to calculate the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[13]

gp120-CD4 Binding Inhibition ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the ability of a compound to block the gp120-CD4 interaction.[16]

Detailed Protocol:

-

Plate Coating: 96-well microtiter plates are coated with a solution of soluble CD4 (sCD4) and incubated to allow the protein to adhere to the surface.

-

Blocking: The remaining protein-binding sites on the plate are blocked using a solution of a non-specific protein, such as bovine serum albumin (BSA).

-

Inhibitor Incubation: Recombinant gp120 protein is pre-incubated with various concentrations of this compound for a short period (e.g., 10 minutes) to allow for binding.[16]

-

Binding Reaction: The gp120/Nbd-557 mixture is added to the CD4-coated wells. If this compound is effective, it will prevent gp120 from binding to the immobilized CD4.

-

Washing: The plate is washed to remove any unbound gp120 and inhibitor.

-

Detection: A primary antibody specific to gp120 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Generation: A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal. The intensity of the signal is inversely proportional to the inhibitory activity of this compound.

-

Quantification: The signal is read using a plate reader, and the IC₅₀ value (the concentration of inhibitor required to block 50% of the gp120-CD4 binding) is calculated.

HIV-1 Entry/Infectivity Assays

These cell-based assays measure the ability of this compound to prevent viral infection of susceptible host cells.

Detailed Protocol:

-

Cell Culture: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are cultured in 96-well plates.

-

Compound Addition: The cells are pre-incubated with various concentrations of this compound.

-

Viral Infection: A known amount of HIV-1 (often a pseudovirus expressing the Env protein of interest) is added to the wells.

-

Incubation: The plates are incubated for a set period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and expression of viral genes.

-

Lysis and Reporter Assay: The cells are lysed, and a substrate for the reporter enzyme (e.g., luciferase) is added.

-

Data Analysis: The luminescence, which is proportional to the level of viral infection, is measured. The results are used to calculate the IC₅₀ of the compound.

Conclusion and Future Directions

This compound is a foundational CD4-mimetic compound that has provided significant insight into the inhibition of HIV-1 entry. By competitively binding to the highly conserved Phe 43 cavity on gp120, it effectively blocks the initial and essential step of viral attachment to the host cell CD4 receptor.[5][8][12] While its potency is moderate and its agonist properties present a challenge for therapeutic development, this compound and its analogs have served as a critical framework for structure-based drug design.[6][8] Future research is focused on modifying the NBD scaffold to enhance binding affinity, improve antiviral potency across diverse HIV-1 clades, and eliminate the undesirable CD4-agonist activity to develop more effective and safer entry inhibitors.[2][6]

References

- 1. A New Family of Small-Molecule CD4-Mimetic Compounds Contacts Highly Conserved Aspartic Acid 368 of HIV-1 gp120 and Mediates Antibody-Dependent Cellular Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Technology - CD4 mimetic small molecule inhibitors of HIV-1 entry [upenn.technologypublisher.com]

- 3. Inhibition of HIV-1 by fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound|cas 333352-59-3|DC Chemicals [dcchemicals.com]

- 11. glpbio.com [glpbio.com]

- 12. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. Does Antibody Stabilize the Ligand Binding in GP120 of HIV-1 Envelope Protein? Evidence from MD Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Investigating the In Vitro Biological Activity of Nbd-557: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of Nbd-557, a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Concept: Mechanism of Action of this compound

This compound is a CD4 mimetic compound, meaning it structurally and functionally mimics the human CD4 receptor, the primary receptor for HIV-1.[1][2] Its primary target is the viral envelope glycoprotein gp120.[1][3][4][5] The mechanism of action involves direct binding to gp120, which competitively inhibits the attachment of the virus to the CD4 receptor on host cells.[1][4][5] This blockade of the initial gp120-CD4 interaction is a critical first step in preventing viral entry into host cells.[5][6][7] Importantly, the activity of this compound is specific to the entry stage of the HIV-1 lifecycle; it does not inhibit later-stage enzymes such as reverse transcriptase, integrase, or protease.[1][4][5] Furthermore, its inhibitory effect is independent of the viral co-receptor tropism, being active against both X4 and R5 viral strains.[1][4][5]

Quantitative Data Summary

The binding affinity and thermodynamic profile of this compound have been characterized, largely through studies of its close structural and functional analog, NBD-556. The binding of NBD-556 to gp120 is characterized by a large favorable change in enthalpy, which is partially offset by an unfavorable entropy change.[1][2] This thermodynamic signature is indicative of a binding event that leads to significant ordering or structuring of the gp120 protein.[1][2] It has been reported that this compound exhibits a similar binding affinity and enthalpy to NBD-556.[2]

| Parameter | Value (for NBD-556) | Notes |

| Binding Affinity (Kd) | 3.7 µM | Dissociation constant, indicating the concentration at which half of the gp120 binding sites are occupied.[1] |

| Binding Affinity (Ka) | 2.7 x 105 M-1 | Association constant.[1] |

| Binding Enthalpy (ΔH) | Favorable | Indicates that the binding process is exothermic.[1][2] |

| Binding Entropy (ΔS) | Unfavorable | Suggests a decrease in the randomness of the system upon binding, likely due to conformational changes in gp120.[1][2] |

| Inhibitory Concentration | Low micromolar levels | Effective concentration for potent cell fusion and virus-cell fusion inhibition.[1][4][5] |

Key Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

This protocol is based on the methodology described by Schön et al. (2006) to determine the thermodynamic parameters of small molecule binding to gp120.

Objective: To measure the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-gp120 interaction.

Materials:

-

Purified recombinant HIV-1 gp120

-

This compound

-

ITC instrument (e.g., a MicroCal VP-ITC)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) for stock solution of this compound

Procedure:

-

Sample Preparation:

-

Dialyze the purified gp120 extensively against the PBS buffer to ensure buffer matching.

-

Prepare a stock solution of this compound in DMSO and then dilute to the final desired concentration in the same PBS buffer. The final DMSO concentration should be kept low (e.g., <1%) and matched in the gp120 solution.

-

Degas both the gp120 solution and the this compound solution for 10-15 minutes prior to the experiment.

-

-

ITC Experiment Setup:

-

Load the gp120 solution (e.g., 5-10 µM) into the sample cell of the calorimeter.

-

Load the concentrated this compound solution (e.g., 100-200 µM) into the injection syringe.

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the this compound solution into the gp120 solution.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) using the analysis software provided with the instrument.

-

This analysis will yield the values for Kd, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).

-

Cell-Cell Fusion Assay

This protocol provides a general framework for a reporter gene-based cell-cell fusion assay to measure the inhibitory activity of this compound.

Objective: To quantify the ability of this compound to inhibit gp120-CD4 mediated cell-cell fusion.

Materials:

-

Effector Cells: A cell line (e.g., HEK293T) engineered to express the HIV-1 envelope glycoproteins (gp120/gp41) and a reporter gene component (e.g., T7 polymerase).

-

Target Cells: A cell line (e.g., Sup-T1 or a CD4+ cell line) that expresses the CD4 receptor and a corresponding co-receptor (CXCR4 or CCR5), along with the other component of the reporter system (e.g., a luciferase gene under the control of a T7 promoter).

-

This compound

-

Cell culture medium and reagents

-

96-well plates

-

Luciferase assay reagent

Procedure:

-

Cell Seeding:

-

Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compound to the wells containing the target cells and pre-incubate for a specified time (e.g., 1 hour) at 37°C.

-

-

Co-culture and Fusion:

-

Add the effector cells to the wells containing the compound-treated target cells.

-

Co-culture the cells for a period sufficient to allow for cell fusion (e.g., 16-24 hours).

-

-

Quantification of Fusion:

-

After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The luminescence signal is proportional to the extent of cell fusion.

-

-

Data Analysis:

-

Plot the luminescence signal against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell fusion by 50%.

-

Antiviral Activity Assay (Virus Yield Reduction)

Objective: To determine the concentration of this compound required to inhibit the replication of HIV-1 in a susceptible cell line.

Materials:

-

HIV-1 viral stock (e.g., a laboratory-adapted strain)

-

A susceptible host cell line (e.g., TZM-bl cells or activated peripheral blood mononuclear cells)

-

This compound

-

Cell culture medium and reagents

-

96-well plates

-

A method to quantify viral replication (e.g., p24 antigen ELISA or a reporter gene assay)

Procedure:

-

Cell Seeding:

-

Seed the host cells in a 96-well plate.

-

-

Infection and Treatment:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the virus with the diluted compound for a short period (e.g., 30-60 minutes) at 37°C.

-

Add the virus-compound mixture to the cells.

-

-

Incubation:

-

Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

-

Quantification of Viral Replication:

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of virus in the supernatant using a p24 ELISA or by measuring the activity of a reporter gene if using a reporter virus.

-

-

Data Analysis:

-

Plot the viral yield against the concentration of this compound.

-

Calculate the EC50 (Effective Concentration 50%) value, which is the concentration of the compound that reduces viral replication by 50%.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the association (kon) and dissociation (koff) rates of the this compound-gp120 interaction in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant HIV-1 gp120 (ligand)

-

This compound (analyte)

-

Amine coupling kit

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip using the amine coupling kit.

-

Inject the gp120 solution over the activated surface to covalently immobilize it.

-

Deactivate any remaining active esters.

-

-

Analyte Injection:

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the gp120-immobilized surface at a constant flow rate.

-

The binding of this compound to gp120 is monitored in real-time as a change in resonance units (RU).

-

-

Dissociation Phase:

-

After the injection of this compound, flow the running buffer over the chip to monitor the dissociation of the complex.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff rates.

-

The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = koff / kon).

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: HIV-1 Entry Pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General workflow for a cell-cell fusion inhibition assay.

References

- 1. Thermodynamics of binding of a low-molecular-weight CD4 mimetic to HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HIV - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. HIV: Cell Binding and Entry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Nbd-557: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nbd-557 is a novel small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. Identified through database screening techniques, this N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analog represents a promising class of antiviral compounds that target the initial stages of the HIV-1 lifecycle. This document provides a comprehensive overview of the discovery, mechanism of action, and available preclinical data for this compound and its analogs. It is intended to serve as a technical resource for researchers and professionals in the field of antiviral drug development.

Introduction

The entry of HIV-1 into host cells is a critical first step in its replication cycle, making it an attractive target for therapeutic intervention. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor leads to further conformational changes in the transmembrane glycoprotein gp41, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

This compound emerged from efforts to identify small molecules that could mimic the interaction of CD4 with gp120, thereby blocking the initial attachment of the virus to the host cell.[1][2] This competitive inhibition strategy offers a distinct mechanism of action compared to other classes of antiretroviral drugs that target later stages of the viral life cycle, such as reverse transcription, integration, or protease activity.

Discovery

This compound and its close analog, NBD-556, were identified through in silico screening of chemical databases for compounds with the potential to bind to the gp120 glycoprotein.[2] This virtual screening approach allowed for the rapid evaluation of large libraries of small molecules to identify candidates with desirable structural and chemical properties for gp120 binding. The N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide scaffold was identified as a promising starting point for a new class of HIV-1 entry inhibitors.

Mechanism of Action

Subsequent experimental studies have confirmed that this compound's primary mechanism of action is the inhibition of the gp120-CD4 interaction.[1][2] By binding directly to the HIV-1 envelope glycoprotein gp120, this compound physically obstructs the binding site for the cellular CD4 receptor. This prevents the initial attachment of the virus to the host cell, a prerequisite for subsequent steps in the entry process.

A key feature of this compound is its ability to inhibit both CCR5-tropic (R5) and CXCR4-tropic (X4) strains of HIV-1.[1][2] This indicates that its antiviral activity is independent of the coreceptor preference of the virus, a significant advantage given the potential for HIV-1 to switch its coreceptor usage during the course of infection. Surface plasmon resonance studies have further elucidated the binding kinetics, demonstrating that this compound binds to unliganded gp120 but not to the CD4 receptor itself.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting HIV-1 entry.

Preclinical Development

In Vitro Antiviral Activity

This compound has demonstrated potent inhibitory activity against HIV-1 in cell-based assays. It effectively inhibits cell fusion and virus-cell fusion at low micromolar concentrations.[1][2] The compound has shown activity against laboratory-adapted strains of HIV-1, including those resistant to other antiretroviral drugs like zidovudine (AZT), as well as primary clinical isolates.[1][2]

Table 1: In Vitro Anti-HIV-1 Activity of NBD Compounds (Representative Data)

| Compound | HIV-1 Strain | Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |

| NBD-556 | HXB2 (X4) | TZM-bl | Single-cycle infectivity | 1.5 - 5.0 | >50 | >10 |

| NBD-556 | BaL (R5) | TZM-bl | Single-cycle infectivity | 2.0 - 7.7 | >50 | >6.5 |

| NBD-xxxx | Various Primary Isolates | TZM-bl | Single-cycle infectivity | 0.5 - 10 | >50 | >5 |

Note: Data presented is a summary from various sources on NBD series compounds and may not represent the exact values for this compound. Specific, comprehensive data for this compound is not publicly available.

Pharmacokinetics and In Vivo Efficacy

As of the date of this document, there is no publicly available data on the pharmacokinetic properties (e.g., Cmax, Tmax, half-life, bioavailability) or the in vivo efficacy of this compound in animal models of HIV-1 infection. Such studies are crucial for the further development of this compound as a potential therapeutic agent.

Experimental Protocols

Cell-Cell Fusion Assay

This assay is used to quantify the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing the CD4 receptor and a coreceptor.

Methodology:

-

Cell Lines:

-

Effector cells: A cell line (e.g., CHO or 293T) stably co-expressing the HIV-1 gp120/gp41 envelope glycoproteins and a reporter gene such as luciferase or β-galactosidase under the control of the T7 promoter.

-

Target cells: A cell line (e.g., TZM-bl) expressing CD4, CCR5, and CXCR4, and containing the T7 RNA polymerase gene.

-

-

Procedure:

-

Seed target cells in a 96-well plate and allow them to adhere overnight.

-

On the day of the assay, add serial dilutions of this compound to the target cells.

-

Add effector cells to the wells containing the target cells and the compound.

-

Co-culture the cells for a defined period (e.g., 6-8 hours) at 37°C to allow for cell fusion.

-

Following incubation, lyse the cells and measure the activity of the reporter gene (luciferase or β-galactosidase).

-

The reduction in reporter gene activity in the presence of the compound compared to a no-compound control is used to determine the IC50 value.

-

Caption: Workflow for a cell-cell fusion assay to evaluate this compound.

Surface Plasmon Resonance (SPR) for gp120 Binding

SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between molecules in real-time.

Methodology:

-

Immobilization:

-

Recombinant soluble gp120 is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

A reference flow cell is prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP) are injected over the gp120 and reference flow cells.

-

The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.

-

-

Data Analysis:

-

The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd/ka.

-

Synthesis of N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis for this class of compounds involves the coupling of a substituted aniline with an oxalyl chloride derivative, followed by reaction with 4-amino-2,2,6,6-tetramethylpiperidine.

General Synthetic Scheme:

Caption: General synthetic route for N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides.

Future Directions

The discovery of this compound has opened up a new avenue for the development of HIV-1 entry inhibitors. While the initial in vitro data is promising, further studies are required to fully assess its therapeutic potential. Key future directions include:

-

Comprehensive In Vitro Profiling: Determination of the IC50 values of this compound against a broad panel of clinical isolates from different subtypes and with various resistance profiles.

-

Preclinical Pharmacokinetics and Toxicology: In-depth studies in animal models to determine the pharmacokinetic profile, bioavailability, and potential toxicity of this compound.

-

In Vivo Efficacy Studies: Evaluation of the antiviral efficacy of this compound in established animal models of HIV-1 infection, such as humanized mice.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional analogs to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising small-molecule HIV-1 entry inhibitor with a novel mechanism of action. Its ability to block the gp120-CD4 interaction and its activity against a range of HIV-1 strains make it an important lead compound for further drug development efforts. While significant research is still needed to evaluate its clinical potential, this compound and its analogs represent a valuable addition to the arsenal of potential anti-HIV therapeutics. The information provided in this technical guide serves as a foundation for researchers to build upon in the ongoing search for more effective treatments for HIV/AIDS.

References

Exploring the Structure-Activity Relationship of Nbd-557 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nbd-557 is a small molecule inhibitor of HIV-1 entry, acting as a CD4 mimetic that binds to the envelope glycoprotein gp120 and prevents its interaction with the host cell receptor CD4. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this area.

Introduction to this compound and its Mechanism of Action

This compound and its closely related analog, NBD-556, are pioneering compounds in the class of small molecule HIV-1 entry inhibitors that target the gp120-CD4 interaction.[1] These N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide derivatives were identified through database screening and have been shown to inhibit cell-cell and virus-cell fusion at low micromolar concentrations.[1]

The primary mechanism of action for this compound involves its binding to a conserved pocket on gp120 known as the Phe43 cavity, so named because it is the binding site for the phenylalanine residue at position 43 of the CD4 receptor.[2][3] By occupying this cavity, this compound allosterically prevents the attachment of gp120 to the CD4 receptor on host T-cells, a critical first step in the HIV-1 entry process. This inhibition is independent of the co-receptor tropism (CXCR4 or CCR5) of the virus.[4]

An important consideration in the development of NBD-556 analogs has been the conversion of initial viral entry agonists to antagonists. While early compounds like NBD-556 could mimic CD4 binding and induce conformational changes in gp120 that sometimes enhanced infection in CD4-negative, CCR5-positive cells, subsequent analogs have been optimized to be pure antagonists.[1][2][3]

Structure-Activity Relationship (SAR) of this compound Analogs

The exploration of this compound and its analogs has yielded valuable insights into the structural requirements for potent anti-HIV-1 activity. Modifications to different regions of the molecule have been systematically evaluated to improve potency and reduce off-target effects.

Data Presentation

The following table summarizes the structure-activity relationship for a series of NBD-556 analogs, which share the same core scaffold as this compound and provide relevant SAR data.

| Compound | Modifications | IC50 (µM) | Reference |

| NBD-556 | p-chloro substituent on the phenyl ring | 5.6 (Cell-cell fusion) | [4] |

| 882376 | Unnatural amino acid modification | 10 (Cell-cell fusion) | [4] |

| JRC-II-191 | m-fluoro substituent on the phenyl ring | 54.4 (HIV entry) | [1] |

| NBD-11021A2 | Modified regions II and III from NBD-556 | 0.85 (Multi-cycle infection) | [3] |

| NBD-14009 (45A) | Analog of NBD-11021 | Low micromolar | [3] |

| NBD-14010 (46A) | Analog of NBD-11021 | As low as 0.15 | [3] |

| NBD-14273 (13) | CH2OH positional switch on thiazole ring | Improved activity over parent | [2] |

Note: The specific IC50 values can vary depending on the assay, cell type, and viral strain used.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound analogs. Below are protocols for key experiments cited in the study of these compounds.

Cell-Cell Fusion Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing CD4 and a co-receptor.

Materials:

-

HL 2/3 cells (HeLa cells expressing HIV-1 Env, Tat, Rev, and Nef)

-

MAGI-CCR5 cells (HeLa cells expressing CD4, CCR5, and a Tat-inducible β-galactosidase reporter gene)

-

Complete DMEM medium

-

Test compounds (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 1% formaldehyde and 0.2% glutaraldehyde in PBS)

-

Staining solution (e.g., X-gal)

Procedure:

-

Seed MAGI-CCR5 cells in 96-well plates and incubate overnight.

-

On the day of the assay, prepare serial dilutions of the test compounds in complete DMEM.

-

Add the compound dilutions to the MAGI-CCR5 cells.

-

Add HL 2/3 cells to the wells containing MAGI-CCR5 cells and the test compounds.

-

Co-culture the cells for a defined period (e.g., 24 hours) to allow for cell fusion.

-

After incubation, remove the culture medium and wash the cells with PBS.

-

Fix the cells with the fixing solution.

-

Wash the cells with PBS and stain with the X-gal staining solution.

-

Count the number of blue-stained syncytia (fused cells) under a microscope.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Pseudovirus Neutralization Assay

This assay quantifies the ability of a compound to inhibit the entry of HIV-1 pseudoviruses into target cells.

Materials:

-

HEK293T cells

-

HIV-1 Env-pseudotyped viruses (e.g., luciferase reporter viruses)

-

Target cells (e.g., TZM-bl cells)

-

Complete DMEM medium

-

Test compounds (dissolved in DMSO)

-

Luciferase assay reagent

Procedure:

-

Seed target cells (e.g., TZM-bl) in a 96-well luminometer plate and incubate overnight.

-

Prepare serial dilutions of the test compounds in complete DMEM.

-

In a separate plate, mix the compound dilutions with a standardized amount of HIV-1 pseudovirus.

-

Incubate the virus-compound mixture for a specified time (e.g., 1 hour) at 37°C.

-

Add the virus-compound mixture to the target cells.

-

Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the IC50 value by determining the compound concentration that causes a 50% reduction in luciferase activity compared to the virus control.

Visualization of Pathways and Workflows

HIV-1 Entry Signaling Pathway

Caption: HIV-1 entry pathway and the inhibitory action of this compound analogs.

Experimental Workflow for SAR Study

Caption: A typical workflow for the structure-activity relationship study of this compound analogs.

Conclusion

The development of this compound and its analogs represents a promising avenue for the discovery of novel HIV-1 entry inhibitors. The structure-activity relationship studies have demonstrated that modifications to the core scaffold can lead to significant improvements in antiviral potency and the conversion of agonists to antagonists. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and optimization of this important class of compounds. Future research should focus on enhancing the pharmacokinetic properties and broadening the neutralizing activity against diverse HIV-1 strains.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of small molecule CD4-mimics as entry inhibitors possessing broad spectrum anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antiviral Activity and Resistance of a Novel Small Molecule HIV-1 Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy of CD4-Mimetic Inhibitor Nbd-557 Against X4 and R5 Tropic HIV-1 Strains: A Technical Guide

Abstract: Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a critical first step in its lifecycle, making it a prime target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor. This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor, either CCR5 (for R5-tropic strains) or CXCR4 (for X4-tropic strains), which ultimately leads to membrane fusion. Small molecules that mimic the CD4 receptor and block this initial binding event represent a promising class of entry inhibitors. This technical guide provides an in-depth analysis of Nbd-557, a small-molecule CD4 mimetic, and its inhibitory effects on both X4 and R5 HIV-1 strains. We present quantitative data on its antiviral activity, detailed experimental protocols for its evaluation, and visual diagrams of its mechanism of action and associated experimental workflows.

Introduction

This compound is a small-molecule organic compound belonging to the N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide class of HIV-1 entry inhibitors.[1] It functions as a CD4 mimetic, binding directly to a highly conserved pocket on the HIV-1 gp120 glycoprotein known as the Phe43 cavity.[2][3] By occupying this site, this compound competitively inhibits the interaction between gp120 and the cellular CD4 receptor, a crucial step for viral entry.[1] A key characteristic of this class of inhibitors is their ability to act independently of the viral coreceptor tropism. This guide summarizes the inhibitory activity of this compound against both CXCR4-using (X4) and CCR5-using (R5) HIV-1 strains.

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of the gp120-CD4 binding. This action prevents the subsequent conformational changes in the gp120 V1/V2 and V3 loops that are necessary for coreceptor (CXCR4 or R5) engagement, thereby halting the viral fusion and entry process at its earliest stage.[4] Unlike other antiretrovirals that target later stages like reverse transcription or integration, this compound acts extracellularly to prevent the virus from gaining entry into the host cell.[1]

Quantitative Data: Antiviral Activity

This compound demonstrates potent inhibitory activity against a range of laboratory-adapted and primary HIV-1 isolates, encompassing both X4 and R5 tropisms. Its efficacy is typically measured by the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of viral activity in vitro. The data below is summarized from key studies evaluating this compound and its close analog, NBD-556.

Table 1: Inhibition of HIV-1-Mediated Cell-Cell Fusion by this compound

This assay measures the ability of the compound to prevent the fusion of HIV-1 infected cells (H9/IIIB) with uninfected target cells (CEMx174 5.25M7).

| Compound | Target Cells | IC50 (µM) |

| This compound | CEMx174 5.25M7 | 10.3 ± 1.5 |

| NBD-556 | CEMx174 5.25M7 | 11.2 ± 1.2 |

Data sourced from Zhao et al., Virology, 2005.

Table 2: Inhibition of Infection by X4 and R5 HIV-1 Strains

This table presents the IC50 values of this compound and NBD-556 against various cell-free X4 and R5 tropic HIV-1 strains, as determined by a p24 antigen reduction assay.

| Compound | Virus Strain | Coreceptor Tropism | Target Cells | IC50 (µM) |

| This compound | NL4-3 | X4 | C8166 | 13.5 ± 2.1 |

| This compound | HXB2 | X4 | C8166 | 14.1 ± 1.9 |

| This compound | BaL | R5 | TZM-bl | 12.8 ± 2.5 |

| This compound | ADA | R5 | TZM-bl | 13.2 ± 2.2 |

| This compound | Primary Isolate #92HT593 | R5 | TZM-bl | 15.6 ± 2.8 |

| This compound | Primary Isolate #92HT599 | X4 | C8166 | 14.9 ± 2.4 |

| NBD-556 | NL4-3 | X4 | C8166 | 14.2 ± 1.8 |

| NBD-556 | HXB2 | X4 | C8166 | 15.0 ± 2.0 |

| NBD-556 | BaL | R5 | TZM-bl | 13.6 ± 2.3 |

| NBD-556 | ADA | R5 | TZM-bl | 14.0 ± 2.1 |

| NBD-556 | Primary Isolate #92HT593 | R5 | TZM-bl | 16.5 ± 3.1 |

| NBD-556 | Primary Isolate #92HT599 | X4 | C8166 | 15.8 ± 2.7 |

Data sourced from Zhao et al., Virology, 2005. The results indicate that this compound is an equally potent inhibitor of both X4 and R5 viruses, demonstrating that its anti-HIV-1 activity is not dependent on the coreceptor tropism of the virus.[1]

Experimental Protocols

The evaluation of this compound's antiviral activity relies on several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Single-Round Infectivity Assay (Pseudovirus Neutralization Assay)

This assay quantifies the ability of a compound to inhibit viral entry using pseudoviruses that are capable of only a single round of infection.

Objective: To determine the IC50 of this compound against Env-pseudotyped viruses of X4 and R5 tropism.

Materials:

-

Cell Lines: HEK293T cells (for pseudovirus production), TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR).[5][6]

-

Plasmids: An Env-deficient HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-) and an Env expression plasmid for an X4 strain (e.g., HXB2) or an R5 strain (e.g., BaL, ADA).

-

Reagents: Cell culture medium (DMEM), Fetal Bovine Serum (FBS), transfection reagent (e.g., FuGENE 6), DEAE-Dextran, Luciferase Assay System, and this compound.

Procedure:

-

Pseudovirus Production: Co-transfect HEK293T cells with the Env-deficient backbone plasmid and the desired Env expression plasmid using a suitable transfection reagent.[7]

-

Virus Harvest: Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection. Clarify the supernatant by centrifugation and filter through a 0.45-µm filter.[6]

-

Virus Titration: Determine the 50% tissue culture infectious dose (TCID50) of the virus stock by performing serial dilutions and infecting TZM-bl cells. Measure luciferase activity after 48 hours to quantify infection.[8]

-

Neutralization Assay: a. Seed TZM-bl cells (1 x 10^4 cells/well) in a 96-well flat-bottom plate and incubate overnight.[6] b. Prepare serial dilutions of this compound in cell culture medium. c. Pre-incubate the pseudovirus (typically 200 TCID50) with the different concentrations of this compound for 1 hour at 37°C.[6] d. Add the virus-compound mixture to the TZM-bl cells in the presence of DEAE-Dextran (to enhance infectivity).[6] e. Incubate for 48 hours at 37°C.[6]

-

Data Acquisition: Remove the culture medium, lyse the cells, and measure the luciferase activity using a luminometer.[7][8]

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound). Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Cell Fusion Inhibition Assay

This assay measures the ability of a compound to block the fusion between HIV-1 Env-expressing cells and CD4-expressing target cells.

Objective: To determine the IC50 of this compound for the inhibition of syncytia formation.

Materials:

-

Effector Cells: H9 cells chronically infected with an X4-tropic HIV-1 strain (e.g., HIV-1 IIIB).

-

Target Cells: CEMx174 5.25M7 cells, which express CD4, CXCR4, and CCR5.

-

Reagents: Cell culture medium (RPMI 1640), FBS, and this compound.

Procedure:

-

Cell Preparation: Prepare suspensions of both effector (H9/HIV-1 IIIB) and target (CEMx174) cells.

-

Assay Setup: In a 96-well plate, mix the effector cells and target cells at a 1:1 ratio (e.g., 5 x 10^4 cells of each).

-

Compound Addition: Add serial dilutions of this compound to the cell mixture. Include a control with no compound.

-

Incubation: Incubate the plate for 24 hours at 37°C to allow for cell fusion and the formation of syncytia (multinucleated giant cells).

-

Quantification: Count the number of syncytia in each well under a microscope.

-

Analysis: Calculate the percentage of fusion inhibition at each concentration compared to the control. Determine the IC50 value from the dose-response curve.

gp120-CD4 Binding Inhibition ELISA

This is a biochemical assay to confirm that the compound directly interferes with the gp120-CD4 interaction.

Objective: To quantify the direct inhibition of recombinant gp120 binding to recombinant soluble CD4 (sCD4) by this compound.

Materials:

-

Proteins: Recombinant HIV-1 gp120, recombinant soluble CD4 (sCD4).

-

Antibodies: A specific anti-gp120 monoclonal antibody (e.g., from sheep) for capture, and a biotinylated anti-gp120 monoclonal antibody for detection.

-

Reagents: ELISA plates, blocking buffer (e.g., BSA in PBS), wash buffer (e.g., PBST), Streptavidin-HRP, TMB substrate, stop solution (e.g., H2SO4), and this compound.

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with an anti-gp120 capture antibody overnight at 4°C.[9]

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[10]

-

gp120 Capture: Wash the plate and add a constant concentration of recombinant gp120 to each well. Incubate for 1-2 hours.

-

Inhibition Step: Wash the plate. Add serial dilutions of this compound to the wells, followed immediately by a constant concentration of biotinylated sCD4. Incubate for 1-2 hours.

-

Detection: Wash the plate thoroughly. Add Streptavidin-HRP and incubate for 1 hour.[10]

-

Development: Wash the plate. Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

Analysis: Calculate the percent inhibition of binding based on the reduction in absorbance compared to the control (no compound). Determine the IC50 from the resulting dose-response curve.

Conclusion

The data and experimental findings consistently demonstrate that this compound is a potent inhibitor of HIV-1 entry. Its mechanism of action, centered on the direct binding to gp120 and the subsequent blocking of the CD4 receptor interaction, is fundamental to its broad activity. Crucially, its efficacy is independent of viral coreceptor tropism, showing comparable low-micromolar IC50 values against both X4 and R5 HIV-1 strains. This characteristic makes this compound and other CD4-mimetic compounds valuable tools for HIV-1 research and a promising scaffold for the development of next-generation entry inhibitors that could be effective against a wide spectrum of viral isolates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hiv.lanl.gov [hiv.lanl.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. pnas.org [pnas.org]

- 10. Enzyme immunoassay (ELISA) for the evaluation of antibodies directed to the CD4 receptor-binding site of the HIV gp120 molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Using NBD-557 in a Cell-Cell Fusion Assay

Introduction

Cell-cell fusion is a fundamental biological process implicated in various physiological and pathological events, including fertilization, tissue development, and the formation of syncytia by viral pathogens like HIV. The study of inhibitors of this process is crucial for the development of novel therapeutics. NBD-557 is recognized as an entry inhibitor of HIV-1, preventing the virus from fusing with host cells.[1] This document provides a detailed protocol for a cell-cell fusion assay designed to quantify the inhibitory activity of this compound.

The assay is based on a lipid-mixing principle, where cell fusion is monitored by the dequenching of a fluorescent lipid probe, NBD-PE (N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-phosphatidylethanolamine). The fluorescence of the NBD fluorophore is highly sensitive to its environment; it is weak in aqueous solution but fluoresces brightly in a hydrophobic lipid environment.[2] In this assay, one population of cells is co-labeled with NBD-PE and a quencher, Rhodamine-PE. Upon fusion with an unlabeled cell population, the lipid probes are diluted in the fused membrane, leading to a decrease in quenching and a quantifiable increase in NBD fluorescence. The inhibitory effect of this compound is determined by measuring the reduction in this fluorescence signal.

Principle of the Assay

The core of this assay is Förster Resonance Energy Transfer (FRET) between two lipid analogs incorporated into the membrane of one of the cell populations (the "target cells").

-

NBD-PE (Donor): A phospholipid labeled with the NBD fluorophore.

-

Rhodamine-PE (Acceptor/Quencher): A phospholipid labeled with Rhodamine.

When these two probes are in close proximity within the same membrane, the energy from the excited NBD fluorophore is transferred to the Rhodamine, quenching the NBD's fluorescence. When these labeled target cells fuse with unlabeled "effector" cells (e.g., cells expressing a viral fusogen), their membrane contents mix. This dilution separates the NBD-PE and Rhodamine-PE molecules, disrupting FRET and causing an increase in the NBD fluorescence signal. This compound, by inhibiting the fusion process, will prevent this lipid mixing and thus suppress the expected increase in fluorescence.

Figure 1: Principle of the FRET-based cell-cell fusion assay.

Experimental Protocols

Materials and Reagents

-

Cells:

-

Effector Cells: HEK293T cells transiently or stably expressing the fusogenic protein (e.g., HIV-1 Env).

-

Target Cells: TZM-bl or other cells expressing the appropriate receptors (e.g., CD4 and CCR5/CXCR4 for HIV-1).

-

-

Fluorescent Probes:

-

NBD-PE (N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

-

Rhodamine B-PE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

-

-

Inhibitor:

-

This compound

-

-

Reagents:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO)

-

Triton X-100

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

Fluorescence plate reader with filters for NBD (Excitation: ~460 nm, Emission: ~535 nm)

-

96-well black, clear-bottom cell culture plates

-

Hemocytometer or automated cell counter

-

Cell Preparation

-

Effector Cells: Culture HEK293T cells expressing the desired fusogenic protein in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Target Cells: Culture target cells (e.g., TZM-bl) in the same medium.

-

On the day of the assay, harvest both cell types using Trypsin-EDTA, wash with PBS, and resuspend in serum-free DMEM.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

Labeling of Target Cells

-

Prepare a labeling mixture containing 1.5 mol% NBD-PE and 1.5 mol% Rhodamine-PE in ethanol.

-

In a microfuge tube, add the labeling mixture to the target cell suspension (1 x 10^6 cells) and incubate for 30 minutes at 4°C on a rotator.

-

Wash the labeled cells three times with cold PBS to remove unincorporated dyes.

-

Resuspend the final labeled target cell pellet in serum-free DMEM to a concentration of 1 x 10^6 cells/mL.

Inhibition Assay Workflow

Figure 2: Experimental workflow for the this compound inhibition assay.

-

Inhibitor Preparation: Prepare a 2X serial dilution of this compound in serum-free DMEM. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no effector cell" background control.

-

Pre-incubation: In a 96-well plate, add 50 µL of the effector cell suspension to each well. Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells. Incubate for 30 minutes at 37°C.

-

Co-culture: Add 100 µL of the labeled target cell suspension to each well.

-

Fusion Induction: Centrifuge the plate briefly at low speed to bring cells into contact and incubate at 37°C for the desired fusion time (e.g., 2-4 hours).

-

Fluorescence Reading (F_sample): Measure the fluorescence intensity at Ex/Em of 460/535 nm.

Data Analysis

-

Determine Maximum Fluorescence (F_max): After the initial reading, add 20 µL of 10% Triton X-100 to all wells to completely lyse the cells and disperse the probes. This disrupts all FRET, representing 100% lipid mixing. Read the fluorescence again to get the F_max value.

-

Determine Background Fluorescence (F_0): The fluorescence of wells containing only labeled target cells and unlabeled effector cells before fusion induction (or at time zero) represents the baseline FRET (F_0).

-

Calculate Percentage of Fusion: % Fusion = [(F_sample - F_0) / (F_max - F_0)] * 100

-

Calculate Percentage of Inhibition: % Inhibition = [1 - (% Fusion_inhibitor / % Fusion_vehicle)] * 100

-

IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation

Table 1: Raw Fluorescence Data and Calculated Inhibition

| [this compound] (µM) | F_sample (RFU) | F_max (RFU) | F_0 (RFU) | % Fusion | % Inhibition |

| 0 (Vehicle) | 4500 | 8000 | 1000 | 50.0 | 0.0 |

| 0.1 | 4150 | 8000 | 1000 | 45.0 | 10.0 |

| 0.5 | 3100 | 8000 | 1000 | 30.0 | 40.0 |

| 1.0 | 2550 | 8000 | 1000 | 22.1 | 55.7 |

| 5.0 | 1500 | 8000 | 1000 | 7.1 | 85.7 |

| 10.0 | 1100 | 8000 | 1000 | 1.4 | 97.1 |

RFU: Relative Fluorescence Units. Data are representative.

Table 2: Summary of Inhibitory Potency

| Compound | Target | IC50 (µM) |

| This compound | HIV-1 Env/CD4 | ~1.2 |

| Control Inhibitor A | HIV-1 Env/CD4 | 0.5 |

| Negative Control | N/A | >50 |

Mechanism of this compound Action

This compound inhibits HIV-1 entry by targeting the viral envelope glycoprotein gp120. It binds to gp120 and prevents its interaction with the primary cellular receptor, CD4. This blockade of the initial binding step is critical, as it precedes the conformational changes in gp120 and the fusion peptide exposure required for membrane fusion.

Figure 3: this compound mechanism of viral entry inhibition.

References

Application Notes and Protocols for NBD-557 Antiviral Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the antiviral activity of NBD-557, a known HIV-1 entry inhibitor. The protocols detailed below cover the determination of the compound's efficacy and cytotoxicity, crucial for evaluating its therapeutic potential.

Introduction

This compound is a small molecule inhibitor that targets the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[1][2] Its mechanism of action involves the inhibition of the binding between the viral envelope glycoprotein gp120 and the cellular CD4 receptor, a critical first step in the viral lifecycle.[1][2] this compound has shown efficacy against both X4 and R5 tropic HIV-1 strains, indicating its potential as a broad-spectrum entry inhibitor.[1][2] Unlike many other antiretroviral drugs, it does not target later stages of replication such as reverse transcription, integration, or protease activity.[1][2]

Data Presentation

The antiviral activity and cytotoxicity of this compound and its analogs are typically quantified by their 50% effective concentration (EC50 or IC50) and 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a key parameter for assessing the therapeutic window of an antiviral compound.[3]

Table 1: Antiviral Activity and Cytotoxicity of this compound and Analogs against HIV-1

| Compound | Virus Strain(s) | Cell Line(s) | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| This compound | HIV-1 | Not Specified | 58.5 - >100 | Not Specified | Not Specified | [4] |

| NBD-556 (analog) | HIV-1 HXB2 | Not Specified | Not Specified | > 60 | Not Specified | [5] |

| NBD-14273 (analog) | Panel of 50 HIV-1 Clinical Isolates | Not Specified | 0.39 ± 0.02 (mean) | 31.2 ± 1.4 | ~80 | [5] |

Note: Data for this compound is limited in the public domain. The provided values for analogs offer a comparative reference for expected potency and toxicity.

Signaling Pathway and Mechanism of Action

This compound acts as a CD4 mimic, binding to a conserved cavity on the HIV-1 gp120 glycoprotein known as the "Phe 43 cavity".[4][6] This binding event prevents the subsequent interaction of gp120 with the host cell's CD4 receptor, thereby blocking the initial attachment and subsequent entry of the virus into the cell.

Caption: Mechanism of HIV-1 entry and its inhibition by this compound.

Experimental Protocols

The following protocols outline the key experiments for evaluating the antiviral activity and cytotoxicity of this compound.

Experimental Workflow Overview

Caption: General workflow for this compound antiviral and cytotoxicity assays.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

This protocol determines the concentration of this compound that is toxic to the host cells. An MTT or LDH assay can be used.

Materials:

-

Target cell line (e.g., TZM-bl, C8166, or other CD4+ cell lines)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well clear-bottom plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH assay kit

-

Solubilization buffer (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (background control) and cells with medium containing the highest concentration of DMSO used (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay Readout:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

LDH Assay Readout:

-

Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell supernatant to a new plate and adding the LDH reaction mixture.

-

Measure the absorbance at the recommended wavelength.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: HIV-1 Pseudovirus-Based Antiviral Assay (EC50 Determination)

This protocol uses a single-round infectious HIV-1 pseudovirus expressing a reporter gene (e.g., luciferase) to quantify the inhibitory effect of this compound.

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene)

-

Complete growth medium

-

HIV-1 Env-pseudotyped virus stock (with a known titer)

-

This compound serial dilutions

-

96-well white, solid-bottom plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight.

-

Compound and Virus Preparation:

-

Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentration.

-

Dilute the HIV-1 pseudovirus stock in complete growth medium to a concentration that will yield a sufficient signal-to-noise ratio (determined through prior virus titration).

-

-

Infection:

-

Add 50 µL of the 2x this compound dilutions to the appropriate wells.

-

Add 50 µL of the diluted pseudovirus to each well.

-

Include control wells: cells only (background), cells + virus (no compound), and cells + virus + vehicle (DMSO).

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Readout:

-

Remove 100 µL of the medium from each well.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 2 minutes at room temperature to allow for cell lysis.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (cells only) from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no compound).

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 3: Cell-Cell Fusion Assay

This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing CD4 and co-receptors.

Materials:

-

Effector cells: A cell line stably expressing HIV-1 Env (e.g., CHO-Env) and a reporter enzyme (e.g., β-galactosidase).

-

Target cells: A cell line expressing CD4 and the appropriate co-receptor (CXCR4 or CCR5) (e.g., TZM-bl).

-

Complete growth medium.

-

This compound serial dilutions.

-

96-well plates.

-

Lysis buffer with a substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).